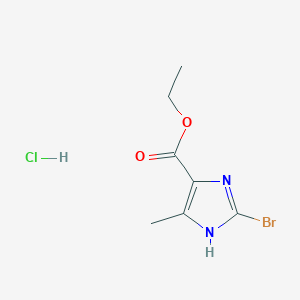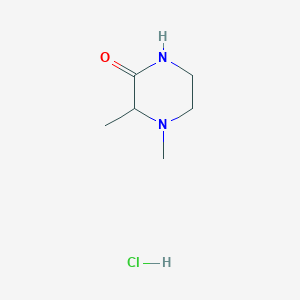
2-(氮杂环丁-3-基)-5-甲基吡啶
描述
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction .科学研究应用
Radiopharmaceutical Synthesis
2-(氮杂环丁-3-基)-5-甲基吡啶衍生物已被探索用于放射性药物的潜在用途。一项值得注意的研究合成了 3-[(2S)-氮杂环丁-2-基甲氧基]-5-[11C]-甲基吡啶 (5d),该化合物可能充当烟碱受体的配体。该方法涉及 Stille 偶联反应,并提出了一种自动化该过程的有效方法,以用于分子成像和放射性药物的潜在应用 (Karimi & Långström, 2002)。
Antimicrobial Applications
2-(氮杂环丁-3-基)-5-甲基吡啶的衍生物显示出有希望的抗菌特性。例如,合成的化合物(3-(5-溴吡啶-2-基)氮杂环丁-3-基)甲胺表现出可接受的抗菌和抗真菌活性,突出了其在对抗微生物感染中的潜力 (Rao, Prasad & Rao, 2013)。此外,合成了源自吡嗪二甲酸的新型 2-氮杂环丁酮,并显示出优异的抗菌和抗真菌活性,这可能对新型抗微生物剂的开发有价值 (Ayyash & Habeeb, 2019)。
Enzyme Inhibitory Activity
已发现基于氮杂环丁结构的化合物可抑制特定酶,这在药物设计和药理学研究中至关重要。例如,合成的氮杂环丁衍生物对黑曲霉的淀粉葡糖苷酶表现出显着的抑制活性,表明在酶靶向治疗中具有潜在的治疗应用 (Lawande 等人,2015 年)。
Synthesis of Heterocyclic Compounds
氮杂环丁及其衍生物在合成各种杂环化合物中起着关键作用,杂环化合物是许多药物中的核心结构。例如,从 d-葡萄糖合成多羟基氮杂环丁亚胺糖表明,这些化合物可用于创建具有潜在药理活性的多种生物活性分子 (Lawande 等人,2015 年)。类似地,通过 Minisci 反应制备杂芳氧杂环丁烷和杂芳氮杂环丁烷证明了氮杂环丁结构在合成用于药物发现的复杂杂环系统中的重要性 (Duncton 等人,2009 年)。
作用机制
Target of Action
The primary target of 2-(Azetidin-3-yl)-5-methylpyridine is the GABA (gamma-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
2-(Azetidin-3-yl)-5-methylpyridine interacts with its targets by acting as a GABA uptake inhibitor This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of GABA receptors, which in turn opens chloride channels, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to generate an action potential, thus reducing neuronal excitability .
Result of Action
The result of the action of 2-(Azetidin-3-yl)-5-methylpyridine is a decrease in neuronal excitability due to increased GABAergic inhibition . This could potentially lead to effects such as sedation, anxiolysis, and anticonvulsant effects, which are commonly associated with increased GABAergic activity.
属性
IUPAC Name |
2-(azetidin-3-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWYXVQMSQSTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
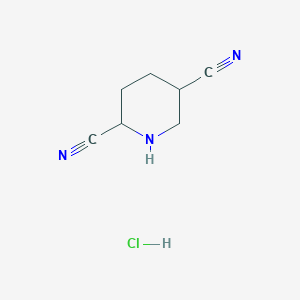


![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
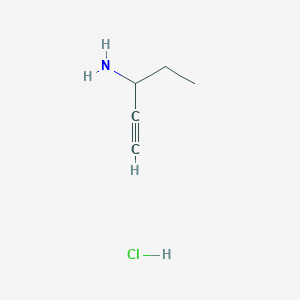
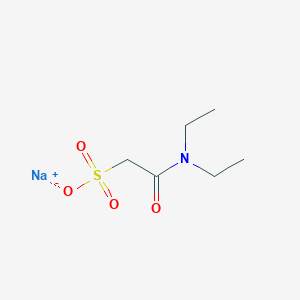
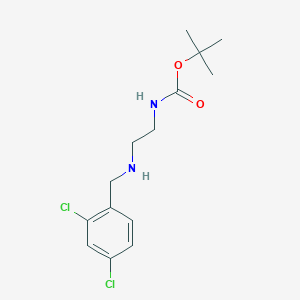


![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
